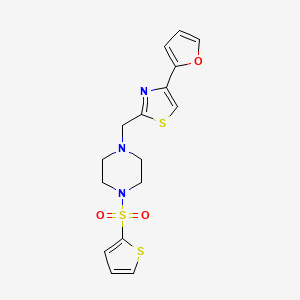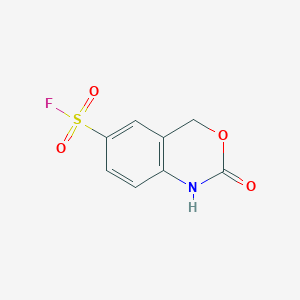
trans-2-Cyclohexyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Cyclohexyl-cyclopropanecarboxylic acid: This compound features a cyclopropane ring substituted with a cyclohexyl group and a carboxylic acid functional group, making it an interesting subject for various chemical studies.
Mechanism of Action
Target of Action
, suggesting that their targets could be various depending on the specific reactions they are involved in.
Mode of Action
For instance, they can act as a substitution for the carboxylic acid component in the Ugi multicomponent condensation . This reaction leads to the formation of new compounds, indicating that the interaction of trans-2-Cyclohexyl-cyclopropanecarboxylic acid with its targets results in the formation of new chemical bonds and structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Cyclohexyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a cyclohexyl-substituted alkene, followed by carboxylation. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction .
Industrial Production Methods: : Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for various chemical transformations.
Biology and Medicine: : In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from the production of polymers to the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Trans-2-Phenylcyclopropanecarboxylic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
Cyclopropanecarboxylic acid: Lacks the cyclohexyl substitution, making it a simpler analog.
Uniqueness: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid stands out due to its cyclohexyl substitution, which imparts unique steric and electronic properties. This makes it a valuable compound for studying the effects of cyclohexyl groups in various chemical and biological contexts.
Properties
IUPAC Name |
(1R,2S)-2-cyclohexylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTOEUCUCXPIED-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)



![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)
![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2532746.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)



![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)
